Methyl 4-Amino-2-hydroxybenzoate
Description
Contextualizing Methyl 4-Amino-2-hydroxybenzoate (B10774363) within Salicylic (B10762653) Acid Derivatives
Methyl 4-Amino-2-hydroxybenzoate is an aromatic carboxylate that belongs to the family of salicylic acid derivatives. vaikunthchemicals.in Salicylic acid, or 2-hydroxybenzoic acid, is a well-known phenolic compound with a rich history in medicine. Its derivatives are formed by modifying its carboxyl or hydroxyl groups. This compound is specifically the methyl ester of 4-aminosalicylic acid. fishersci.canih.gov Structurally, it is a benzoate (B1203000) ester, featuring a benzene (B151609) ring substituted with a hydroxyl group at position 2, an amino group at position 4, and a methyl carboxylate group at position 1. vaikunthchemicals.inpharmaffiliates.comhmdb.ca This arrangement distinguishes it from its more common isomer, methyl salicylate (B1505791) (methyl 2-hydroxybenzoate), which lacks the amino group at the fourth position. nih.gov The presence and position of the amino group are critical, as they significantly alter the molecule's chemical properties and biological activities compared to other salicylates.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 4136-97-4 |
| Molecular Formula | C8H9NO3 |
| Molecular Weight | 167.164 g/mol |
| IUPAC Name | This compound |
| Melting Point | 120-123°C |
| Boiling Point | 329.5 °C at 760 mmHg |
| Density | 1.305 g/cm³ |
Data sourced from multiple chemical suppliers and databases. fishersci.caichemical.com
Historical Perspectives on 4-Aminosalicylic Acid (PAS) and its Ester Analogues
The parent acid of the title compound, 4-Aminosalicylic acid (also known as para-aminosalicylic acid or PAS), holds a significant place in the history of medicine. wikipedia.orgnih.gov First synthesized in 1902, its therapeutic potential was realized in the 1940s by Swedish chemist Jörgen Lehmann, who observed that the tuberculosis bacterium metabolized salicylic acid. wikipedia.org This insight led to the clinical introduction of PAS in 1944 as the second effective antibiotic for treating tuberculosis, following streptomycin. wikipedia.org
PAS was a cornerstone of multidrug-resistant tuberculosis therapy for many years. nih.gov It functions as an antibacterial agent by inhibiting folic acid synthesis in Mycobacterium tuberculosis, acting as an antimetabolite of para-aminobenzoic acid (PABA). nih.gov The development of ester analogues, such as this compound, represented a logical progression in the chemical exploration of PAS. Esterification of the carboxylic acid group is a common strategy in medicinal chemistry to modify a drug's properties, such as its solubility, stability, and absorption characteristics.
Rationale for Advanced Research into this compound
Advanced research into this compound is driven by its potential as a versatile chemical intermediate and a precursor for novel therapeutic agents. fishersci.ca Given that its parent compound, 4-aminosalicylic acid, has established anti-tubercular and anti-inflammatory properties, research is warranted to explore whether the methyl ester derivative retains or possesses modified biological activities. nih.govnih.gov Ester derivatives are often investigated as prodrugs, which can offer advantages over the parent drug, such as improved stability. For instance, unprotected 4-aminosalicylic acid can decarboxylate in acidic conditions to form m-aminophenol, a known hepatotoxin; esterification could potentially mitigate this degradation pathway. nih.gov
Furthermore, this compound serves as a valuable building block in organic synthesis. vaikunthchemicals.in Its functional groups—the amine, the hydroxyl, and the ester—provide multiple reaction sites for constructing more complex molecules, including new pharmaceutical ingredients and dye intermediates. vaikunthchemicals.infishersci.com The synthesis of novel compounds from this scaffold allows for the exploration of new chemical space and the potential discovery of molecules with unique pharmacological profiles, extending beyond the original applications of PAS.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOXBFUTRLDXDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194310 | |
| Record name | Salicylic acid, amino-, methyl ester | |
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Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4136-97-4 | |
| Record name | Methyl 4-amino-2-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
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| Record name | Salicylic acid, amino-, methyl ester | |
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| Record name | 4136-97-4 | |
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| Record name | 4136-97-4 | |
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| Record name | Salicylic acid, amino-, methyl ester | |
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| Record name | Methyl p-aminosalicylate | |
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| Record name | Methyl 4-amino-2-hydroxybenzoate | |
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Synthetic Methodologies and Advanced Chemical Transformations
Contemporary Approaches to Methyl 4-Amino-2-hydroxybenzoate (B10774363) Synthesis
Modern synthetic strategies are continually refined to improve efficiency, yield, and environmental footprint. The following subsections detail established and theoretical pathways to obtain the target compound.
The synthesis of Methyl 4-Amino-2-hydroxybenzoate via direct amination of Methyl Salicylate (B1505791) (Methyl 2-hydroxybenzoate) is not a commonly documented or straightforward pathway in synthetic organic chemistry. The challenge lies in the directing effects of the substituent groups on the benzene (B151609) ring. The hydroxyl (-OH) and the methyl ester (-COOCH₃) groups are both ortho-, para-directing. However, the hydroxyl group is a strong activating group, while the ester is a deactivating group. This electronic configuration preferentially directs electrophilic substitution to the positions ortho and para to the hydroxyl group (positions 3, 5, and to a lesser extent, 6), making the direct introduction of an amino group at the C4 position challenging.
Routes to introduce a nitrogen-containing functional group typically proceed via nitration followed by reduction. Direct amination reactions on such electron-rich aromatic rings are often low-yielding and lack the required regioselectivity for efficient synthesis of the desired C4-amino isomer.
A synthetic route starting from Methyl para-hydroxybenzoate (Methyl 4-hydroxybenzoate) to produce this compound is chemically complex and not prominently described in the literature. Such a transformation would require not only the introduction of an amino group but also the migration of the hydroxyl group from the C4 to the C2 position.
A simple nitration-reduction sequence on Methyl 4-hydroxybenzoate (B8730719) would result in the introduction of a nitro group at the C3 position (ortho to the hydroxyl group), leading to Methyl 3-nitro-4-hydroxybenzoate. Subsequent reduction would yield Methyl 3-amino-4-hydroxybenzoate, which is an isomer of the target compound. Achieving the desired product from Methyl 4-hydroxybenzoate would necessitate a more convoluted synthetic sequence, potentially involving protection-deprotection steps and a reaction to displace the C4 hydroxyl group and introduce a new hydroxyl group at the C2 position, such as a Dakin reaction or other hydroxylation methods, which are not typically combined in a simple "nitration-reduction" pathway for this specific transformation.
The term hydrolysis in the context of ester synthesis is typically associated with the reverse reaction: the cleavage of the ester bond to yield a carboxylic acid and an alcohol. miracosta.edu For instance, this compound can be hydrolyzed to form 4-Amino-2-hydroxybenzoic acid.
However, selective hydrolysis can theoretically be employed as a synthetic step when starting from a more complex molecule. For example, a di-esterified precursor could undergo selective hydrolysis of one ester group to yield the desired mono-ester. More relevantly, in the field of medicinal chemistry, complex prodrugs are often designed with ester linkages that are hydrolyzed in vivo to release the active compound. nih.govgoogle.com A precursor molecule could be synthesized where a different, more labile group is hydrolyzed to unmask the final structure, or where the target ester is linked to a carrier moiety (like PEG) via another ester bond, which is then selectively cleaved. nih.gov While a viable strategy in specific contexts, the use of hydrolysis as the final step to form this compound from a common precursor is not a standard or widely reported synthetic method.
The most direct and common method for preparing this compound is the esterification of its corresponding carboxylic acid, 4-Amino-2-hydroxybenzoic acid (also known as p-aminosalicylic acid or 4-ASA). nih.gov This reaction is a classic example of Fischer esterification.
The process involves reacting 4-Amino-2-hydroxybenzoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The mixture is typically heated under reflux to drive the reaction to completion. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The subsequent elimination of a water molecule yields the methyl ester. The reaction is reversible, and excess methanol is often used to shift the equilibrium towards the product side.
| Starting Material | Reagent | Catalyst | Condition | Product |
| 4-Amino-2-hydroxybenzoic Acid | Methanol | H₂SO₄ or HCl | Reflux | This compound |
This table summarizes the general conditions for the Fischer esterification of 4-Amino-2-hydroxybenzoic acid.
In multi-step syntheses involving aromatic compounds with multiple reactive functional groups, such as this compound, the use of protecting groups is crucial. nih.gov Protecting groups are chemical moieties that are temporarily attached to a functional group to render it inert to specific reaction conditions, and which can be removed later without affecting the rest of the molecule. google.com
For a molecule like this compound, both the amino (-NH₂) and the hydroxyl (-OH) groups are reactive. The amino group is nucleophilic and basic, while the hydroxyl group is nucleophilic and acidic. To perform selective reactions on other parts of the molecule (e.g., the aromatic ring or the ester group), one or both of these groups may need to be protected. For example, to prevent the amino group from reacting with an electrophile, it can be converted into a less nucleophilic carbamate, such as a tert-butyloxycarbonyl (Boc) group. nih.gov Similarly, the hydroxyl group can be protected as an ether or a silyl (B83357) ether to prevent it from interfering with reactions. nih.gov
The choice of protecting groups is guided by their stability under various reaction conditions and the ease of their selective removal. An "orthogonal" protecting group strategy allows for the deprotection of one group while another remains intact, enabling sequential modifications at different sites. google.com
The tert-Butyldimethylsilyl (TBDMS or TBS) group is a common protecting group for hydroxyl functions due to its stability under a wide range of conditions, yet it can be readily removed when needed. researchgate.net In syntheses involving this compound or its precursors, the phenolic hydroxyl group can be protected as a TBDMS ether.
The protection step is typically carried out by reacting the hydroxy-compound with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. A study on the synthesis of benzo[d]thiazole derivatives used 4-methylimidazole (B133652) as a base in dichloromethane (B109758) (DCM) for the silylation of the hydroxyl group of this compound. nih.gov
| Substrate | Reagent | Base | Solvent | Product | Yield |
| This compound | TBDMSCl | 4-methylimidazole | DCM | Methyl 4-amino-2-((tert-butyldimethylsilyl)oxy)benzoate | 75% nih.gov |
This table details a specific literature example of TBDMS protection of the hydroxyl group. nih.gov
The TBDMS group is robust and withstands many non-acidic reagents, including reducing agents like Pd/C with H₂, which is useful if a nitro group needs to be reduced to an amine elsewhere in the molecule. nih.gov Deprotection is typically achieved under acidic conditions or, more commonly, using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), which exhibits a high affinity for silicon. In the aforementioned study, the TBDMS group was cleaved during the work-up phase using a saturated aqueous solution of sodium bicarbonate (NaHCO₃), demonstrating a convenient deprotection method under mildly basic aqueous conditions. nih.gov
Utilization of Protecting Groups in Complex Synthesis
tert-Butoxycarbonyl (Boc) Protection Strategies
The selective protection of the amino group is a crucial step in the multi-step synthesis of complex molecules derived from this compound. The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines, valued for its stability under a range of conditions and its straightforward removal. wikipedia.orgtotal-synthesis.com
The protection of the primary amino group in this compound is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). numberanalytics.com This reaction converts the nucleophilic amine into a less reactive carbamate, preventing it from interfering with subsequent reactions at other sites on the molecule. total-synthesis.com A specific method involves heating a solution of this compound with di-tert-butyl dicarbonate. For instance, stirring the mixture at 70 °C for 48 hours has been shown to be effective. nih.gov Following the reaction, the product, methyl 4-((tert-butoxycarbonyl)amino)-2-hydroxybenzoate, is isolated and purified using standard techniques like extraction and flash column chromatography. nih.gov This N-Boc protected derivative is a stable intermediate, ready for further functionalization. nih.govachemblock.com
The general mechanism for Boc protection involves the nucleophilic attack of the amine on the carbonyl carbon of the Boc anhydride (B1165640). numberanalytics.com While the reaction can proceed without a catalyst, bases are often employed to facilitate the process. numberanalytics.comorganic-chemistry.org The Boc group can later be removed under acidic conditions, such as with trifluoroacetic acid or hydrogen chloride, to regenerate the amine. wikipedia.org
Table 1: Boc Protection of this compound
| Reactant | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| This compound | Di-tert-butyl dicarbonate (Boc₂O) | Stirred at 70 °C for 48 h | Methyl 4-((tert-butoxycarbonyl)amino)-2-hydroxybenzoate | nih.gov |
Derivatization and Structural Modification Strategies
The trifunctional nature of this compound allows for a diverse range of derivatization strategies, enabling the synthesis of novel compounds with tailored properties.
Chlorination Reactions and Polyhalogenated Derivative Formation
The aromatic ring of this compound can undergo electrophilic substitution reactions, such as chlorination. These reactions lead to the formation of halogenated derivatives, which are valuable intermediates in medicinal chemistry. An example of such a derivative is methyl 4-amino-5-chloro-2-hydroxybenzoate. nih.gov The introduction of a chlorine atom onto the benzene ring can significantly alter the electronic properties and biological activity of the parent molecule.
Reduction Reactions Involving the Amino Group
While the amino group itself is in a reduced state, its reactivity can be harnessed in various transformations. The term "reduction" in this context may refer to reductive amination processes where a carbonyl compound is reacted with the amine under reducing conditions to form a secondary amine. A one-pot tandem direct reductive amination using sodium triacetoxyborohydride (B8407120) (STAB) is an efficient method for creating N-Boc protected secondary amines from primary amines and aldehydes. nih.gov This approach could be applied to N-Boc protected this compound to introduce further complexity.
Esterification and Hydrolysis of the Hydroxyl Group
The functional groups of this compound allow for selective esterification and hydrolysis.
Esterification of the Hydroxyl Group: The phenolic hydroxyl group at the C2 position can be esterified. This transformation can alter the molecule's conformational flexibility and biological properties. nih.gov Such reactions are typically carried out by reacting the compound with an acyl chloride or anhydride in the presence of a base.
Hydrolysis of the Ester Group: The methyl ester at the C1 position can be hydrolyzed under either acidic or basic conditions. libretexts.orgchemguide.co.uklibretexts.org Basic hydrolysis, also known as saponification, is often preferred as the reaction goes to completion, yielding a carboxylate salt and methanol. libretexts.orglibretexts.org For example, heating the ester with sodium hydroxide (B78521) solution results in the formation of the sodium salt of 4-amino-2-hydroxybenzoic acid. chemguide.co.uk Acid-catalyzed hydrolysis is the reverse of esterification and is a reversible reaction that requires an excess of water to proceed towards completion. libretexts.orglibretexts.org The hydrolysis of similar 4-hydroxybenzoic acid esters (parabens) has been shown to yield 4-hydroxybenzoic acid as the initial product. nih.gov
Table 2: Hydrolysis of this compound
| Reaction Type | Reagents | Products | Key Characteristics | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | Ester, excess water, strong-acid catalyst (e.g., HCl) | 4-Amino-2-hydroxybenzoic acid, Methanol | Reversible reaction | libretexts.orgchemguide.co.uk |
| Basic Hydrolysis (Saponification) | Ester, strong base (e.g., NaOH) | Sodium 4-amino-2-hydroxybenzoate, Methanol | Irreversible reaction (goes to completion) | libretexts.orgchemguide.co.uklibretexts.org |
Synthesis of Benzothiazole Derivatives Incorporating this compound Moieties
This compound and its derivatives are valuable precursors for synthesizing benzothiazoles, a class of heterocyclic compounds with significant biological activities. nih.govmdpi.comekb.eg A common synthetic route involves the cyclization of an aminobenzoate. nih.gov The synthesis of methyl 2-aminobenzo[d]thiazole-6-carboxylates, for example, can be achieved by reacting a methyl 4-aminobenzoate (B8803810) with potassium thiocyanate (B1210189) (KSCN) and bromine in acetic acid. nih.gov This reaction forms the thiazole (B1198619) ring fused to the benzene ring. When starting with a hydroxyl-substituted aminobenzoate, protecting groups may be necessary for the hydroxyl function during the cyclization step to ensure the desired outcome. nih.gov The tert-butyldimethylsilyl (TBDMS) group has been shown to be an effective protecting group for the hydroxyl moiety in these syntheses, as it can be easily removed during the workup process. nih.gov
Synthesis of Hybrid Hydrazone-Amide Compounds
The structural framework of this compound is suitable for the construction of more complex hybrid molecules, such as those containing both hydrazone and amide functionalities. Hydrazones and their derivatives are a versatile class of compounds in organic chemistry. researchgate.net The synthesis of such hybrids often involves a multi-step process. For instance, new hydrazone derivatives can be synthesized through the reaction of a hydrazide with an appropriate carbonyl compound, which could be derived from this compound. nih.gov These synthetic strategies allow for the creation of novel molecular architectures that combine the structural features of amides and hydrazones, leading to compounds with potentially unique chemical and biological properties. researchgate.netnih.gov
Regioselective Fluorination and other Halogenation Strategies for Aryl Ring Modification
The modification of the aryl ring of this compound through halogenation is a key strategy for creating diverse derivatives. The positions ortho and para to the activating hydroxyl and amino groups are susceptible to electrophilic substitution. Specifically, the C3 and C5 positions are the most reactive sites for halogenation.
Regioselective halogenation can be achieved using various reagents and strategies. For instance, direct bromination of the ring is possible. The commercially available compound Methyl 4-amino-5-bromo-2-hydroxybenzoate demonstrates that selective halogenation at the C5 position can be accomplished. More exhaustive halogenation can lead to di-substituted products. For example, the synthesis of methyl 4-trifluoroacetylamino-3,5-dibromo-2-hydroxybenzoate involves protecting the amine as a trifluoroacetyl group, followed by bromination, which directs the bromine atoms to the C3 and C5 positions. google.com
A general approach for such transformations often involves the use of N-halosuccinimides, such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS), which provide a source of electrophilic halogen atoms under milder conditions than diatomic halogens. google.comnih.gov The choice of solvent can also influence the outcome; fluorinated alcohols like hexafluoroisopropanol (HFIP) have been shown to promote regioselective halogenation of arenes. nih.gov
To control regioselectivity, particularly when mono-substitution is desired, a protecting group strategy is often employed. The amino group at C4 can be acylated, for instance, to form an acetamide. This modification alters the directing effect and steric environment of the substrate. For example, Methyl 4-acetamido-5-chloro-2-hydroxybenzoate is a known derivative where chlorination occurs specifically at the C5 position. nih.gov A patent describes the synthesis of 4-acetamido-3,5-diiodo-2-ethyl hydroxybenzoate by treating the ethyl ester analog with N-iodosuccinimide, indicating that halogenation can be directed to both the C3 and C5 positions after N-acetylation. google.com
While fluorination is a valuable modification in medicinal chemistry, direct electrophilic fluorination can be challenging. More commonly, fluorinated derivatives are prepared through multi-step sequences, which might involve nucleophilic substitution on a suitably pre-functionalized ring or by building the molecule from a pre-fluorinated precursor.
N-Acetylation and its Impact on Derivatives
N-Acetylation is a fundamental chemical transformation applied to this compound, converting the primary amino group into an acetamido group. This reaction yields Methyl 4-acetamido-2-hydroxybenzoate . chemicalbook.comscbt.comsigmaaldrich.com The acetylation serves multiple purposes: it can act as a protective step to prevent the amine from participating in unwanted side reactions during subsequent functionalization of the aromatic ring, and it modifies the electronic properties of the compound. google.com
The synthesis of Methyl 4-acetamido-2-hydroxybenzoate is a high-yield reaction. chemicalbook.com In a typical laboratory procedure, this compound is dissolved in a solvent like ethyl acetate. chemicalbook.com The solution is then treated with an acetylating agent, such as acetyl chloride, in the presence of a mild base like sodium bicarbonate in an aqueous solution. chemicalbook.com The reaction is often initiated at a low temperature (0 °C) and then allowed to warm to room temperature. chemicalbook.com
The impact of N-acetylation is significant. The resulting acetamido group is less activating than the amino group, which can be useful for controlling the regioselectivity of subsequent electrophilic aromatic substitution reactions, such as halogenation. google.com Furthermore, the acetylated derivative itself is a key intermediate in the synthesis of other compounds. scbt.com For instance, the O-methylated analog, Methyl 4-(acetylamino)-2-methoxybenzoate , is another important derivative in chemical synthesis. nih.gov
Below is a data table summarizing a reported synthesis for Methyl 4-acetamido-2-hydroxybenzoate. chemicalbook.com
| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| This compound | Acetyl chloride, Sodium bicarbonate | Ethyl acetate, Water | 0 °C to Room Temp, 2 hours | Methyl 4-acetamido-2-hydroxybenzoate | 99% | chemicalbook.com |
Prodrug Design and Synthesis via Ester Linkages
Prodrug design is a critical strategy to improve the physicochemical and pharmacokinetic properties of a parent drug. For molecules like this compound, or its parent acid, 4-Aminosalicylic acid (4-ASA), prodrugs are designed to enhance delivery to specific sites, such as the colon for treating inflammatory bowel disease. nih.govwjgnet.comresearchgate.net This approach can minimize systemic absorption and associated side effects. nih.govwjgnet.com Ester linkages are commonly employed to create bioreversible derivatives that are cleaved by endogenous enzymes (esterases) at the target site to release the active drug.
Acyloxyalkyl esters, particularly pivaloyloxymethyl (POM) esters, are a well-established class of prodrugs used to mask carboxylic acids or hydroxyl groups. nih.govacs.orgresearchgate.net The POM group is designed to be cleaved by non-specific esterases, releasing the parent drug, formaldehyde, and pivalic acid. researchgate.net This strategy significantly increases the lipophilicity of the parent molecule, which can enhance membrane permeability. acs.org
Similarly, the [(isopropoxycarbonyl)oxy]methyl (IPM) ester is another prodrug moiety designed for enzymatic cleavage. The synthesis would follow a comparable pathway to the POM ester, using an [(isopropoxycarbonyl)oxy]methyl halide as the alkylating agent. These prodrug strategies are valuable tools in medicinal chemistry, though their specific application to this compound requires further research validation.
The general synthetic scheme for such prodrugs is outlined below:
| Parent Moiety | Prodrug Type | General Reagent | General Reaction | Reference |
|---|---|---|---|---|
| Phenolic Hydroxyl | Pivaloyloxymethyl (POM) Ester | Pivaloyloxymethyl chloride (POM-Cl) | O-alkylation | nih.govcardiff.ac.uk |
| Phenolic Hydroxyl | [(Isopropoxycarbonyl)oxy]methyl Ester | [(Isopropoxycarbonyl)oxy]methyl halide | O-alkylation | General Strategy |
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound and its parent compound, 4-Aminosalicylic acid, aims to reduce environmental impact by improving efficiency and minimizing hazardous substances.
One of the core principles of green chemistry is maximizing atom economy. A patented process for producing 4-Aminosalicylic acid from m-aminophenol and potassium carbonate under substantially anhydrous conditions reports yields of over 90%. google.com This high-yield process is a significant improvement over older aqueous methods that had yields around 40-45%, thereby representing a greener approach by converting more of the raw materials into the desired product. google.com
Another key green chemistry technique is the use of alternative energy sources, such as microwave irradiation, to drive reactions. Microwave-assisted synthesis often leads to dramatically reduced reaction times, lower energy consumption, and sometimes improved yields compared to conventional heating. nih.govarkat-usa.org While specific application to the esterification of 4-Aminosalicylic acid to its methyl ester is not widely documented, this method has been successfully used for synthesizing a variety of related heterocyclic and aromatic compounds, suggesting its potential applicability. arkat-usa.org
The choice of solvent is also a critical aspect of green synthesis. The development of synthetic routes that use water as a solvent is highly desirable. arkat-usa.orgresearchgate.net For example, a green procedure has been reported for the synthesis of pyranone derivatives in aqueous potassium hydroxide at room temperature. researchgate.net Exploring aqueous or solvent-free conditions for the synthesis of this compound would align with these principles. The high-yield synthesis of 4-Aminosalicylic acid, for example, involves a dry, finely divided mixture of reactants, minimizing solvent waste. google.com
Molecular and Electronic Structure Investigations
Advanced Spectroscopic Characterization Techniques
A suite of spectroscopic techniques has been employed to map the molecular framework and identify the functional groups of Methyl 4-Amino-2-hydroxybenzoate (B10774363).
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For Methyl 4-Amino-2-hydroxybenzoate, both proton (¹H) and carbon-13 (¹³C) NMR studies provide definitive evidence of its structure.
Predicted ¹H NMR data in DMSO-d6 shows distinct signals for each proton type. ichemical.com The methyl ester protons (-OCH₃) appear as a singlet at approximately 3.77 ppm. ichemical.com The aromatic protons on the benzene (B151609) ring are observed as a doublet for H-3 at 5.98 ppm, a doublet of doublets for H-5 at 6.10 ppm, and a doublet for H-6 at 7.43 ppm. ichemical.com The amino group (-NH₂) protons present as a singlet at 6.14 ppm, and the hydroxyl group (-OH) proton gives a singlet at 10.76 ppm. ichemical.com The integrated signal intensities in the ¹H NMR spectrum correspond to the number of protons in each unique chemical environment, confirming the molecular structure. docbrown.info
¹³C NMR spectroscopy complements the proton data by identifying the different carbon environments in the molecule. docbrown.info The spectrum of a related compound, methyl 2-hydroxybenzoate, shows eight distinct signals, confirming the presence of eight unique carbon atoms, which is consistent with the structure of this compound. docbrown.info
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Solvent: DMSO-d6, Frequency: 300 MHz
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| OCH₃ | 3.77 | Singlet | - |
| Ar H-3 | 5.98 | Doublet | 2.1 |
| Ar H-5 | 6.10 | Doublet of Doublets | 6.6, 2.1 |
| NH₂ | 6.14 | Singlet | - |
| Ar H-6 | 7.43 | Doublet | 8.7 |
| OH | 10.76 | Singlet | - |
Data sourced from iChemical. ichemical.com
Infrared (IR) spectroscopy is utilized to identify the various functional groups present in a molecule by detecting their characteristic vibrational frequencies. pressbooks.pub The IR spectrum of this compound displays several key absorption bands that confirm its structure.
The presence of the hydroxyl (-OH) and amino (-NH₂) groups is indicated by stretching vibrations in the high-frequency region of the spectrum. Specifically, the O-H stretching vibrations typically produce a broad band. docbrown.info The N-H stretching of primary amines (R-NH₂) results in two characteristic absorptions. pressbooks.pub
A very strong and characteristic peak for the carbonyl (C=O) stretching vibration of the ester group is expected. docbrown.info For a related compound, methyl 2-hydroxybenzoate, this peak appears around 1680 cm⁻¹. docbrown.info The spectrum also contains several peaks resulting from C-O stretching vibrations and aromatic ring C=C stretching vibrations between 1450 and 1600 cm⁻¹. docbrown.info The region below 1500 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of vibrations unique to the molecule, allowing for its definitive identification. docbrown.info Studies on the related methyl 4-hydroxybenzoate (B8730719) have shown that solvent interactions, particularly hydrogen bonding, can cause shifts in the carbonyl stretching frequency. nih.gov
Table 2: Characteristic IR Absorption Bands for this compound Functional Groups
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic -OH | O-H Stretch | Broad, ~3200 |
| Amino -NH₂ | N-H Stretch | Two sharp bands, 3300-3500 |
| Alkyl C-H | C-H Stretch | ~2955 |
| Aromatic C-H | C-H Stretch | ~3070 |
| Ester C=O | C=O Stretch | ~1680 |
| Aromatic Ring | C=C Stretch | ~1450-1600 |
| Ester/Phenol (B47542) C-O | C-O Stretch | ~1100-1300 |
Data based on characteristic frequencies for similar compounds. pressbooks.pubdocbrown.info
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns. unito.it
For this compound (C₈H₉NO₃), the molecular weight is 167.16 g/mol . ichemical.com In a mass spectrum, the parent molecular ion peak [M]⁺ would be observed at an m/z of 167. lgcstandards.com The fragmentation of the molecular ion provides valuable structural information. For a similar compound, methyl 2-hydroxybenzoate, the parent molecular ion peak [M]⁺ is observed at m/z 152. docbrown.info Key fragmentation pathways for these types of molecules often involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). docbrown.info These fragmentation patterns are crucial for confirming the identity of the compound. docbrown.info
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Formula | m/z Value | Description |
|---|---|---|---|
| [M]⁺ | [C₈H₉NO₃]⁺ | 167 | Molecular Ion |
| [M - OCH₃]⁺ | [C₇H₆NO₂]⁺ | 136 | Loss of methoxy radical |
| [M - COOCH₃]⁺ | [C₇H₇NO]⁺ | 121 | Loss of methoxycarbonyl radical |
Based on the molecular formula and common fragmentation patterns. lgcstandards.comdocbrown.info
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and carbonyl groups, and for studying the formation of complexes in solution.
The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to electronic transitions within the molecule. The aromatic ring and the carbonyl group are the primary chromophores. For the related 4-Aminobenzoic acid, absorption maxima are observed at 194 nm, 226 nm, and 278 nm. sielc.com Similarly, ethyl 4-aminobenzoate (B8803810) shows absorption peaks around 227 nm and 310 nm. researchgate.net The position and intensity of these bands can be influenced by the solvent and the pH of the solution. UV-Vis spectroscopy is also a valuable tool for monitoring the formation of metal complexes or inclusion complexes with host molecules like cyclodextrins, as complexation often leads to shifts in the absorption maxima. researchgate.netnih.gov
Table 4: Typical UV-Vis Absorption Maxima for Aminobenzoate Derivatives
| Compound | Solvent | Absorption Maxima (λmax, nm) |
|---|---|---|
| 4-Aminobenzoic Acid | - | 194, 226, 278 sielc.com |
| Ethyl 4-aminobenzoate | Water | ~227, 310 researchgate.net |
Data for structurally related compounds. sielc.comresearchgate.net
Quantum Chemical Modeling and Computational Analysis
Theoretical calculations, particularly those based on quantum chemistry, provide deep insights into the molecular and electronic structure of this compound, complementing experimental findings.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It has been successfully applied to study molecules similar to this compound, providing accurate predictions of molecular geometry, vibrational frequencies, and electronic properties. nih.govnih.gov
DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), can optimize the molecular geometry (bond lengths and angles) in the gas phase. nih.govnih.gov These theoretical values generally show good agreement with experimental data obtained from X-ray crystallography, with minor deviations attributed to the different phases (gas vs. solid state) and intermolecular interactions in the crystal. nih.gov
Furthermore, DFT allows for the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for describing the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller energy gap suggests higher polarizability and greater chemical reactivity. nih.gov These computational studies provide a detailed picture of the electron density distribution and help to understand the molecule's reactive sites. researchgate.net
Table 5: Key Parameters from DFT Analysis of Similar Aromatic Compounds
| Parameter | Description | Significance |
|---|---|---|
| Optimized Geometry | Theoretical bond lengths and angles | Correlates with experimental structures (e.g., from X-ray) nih.gov |
| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability nih.gov |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability nih.gov |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Relates to chemical reactivity and stability nih.govresearchgate.net |
| Vibrational Frequencies | Calculated IR and Raman spectra | Aids in the assignment of experimental spectral bands nih.govnih.gov |
| Molecular Electrostatic Potential (MEP) | Maps electron density and reactive sites | Visualizes relative polarity and sites for electrophilic/nucleophilic attack researchgate.net |
Based on general applications of DFT to similar molecules. nih.govnih.govresearchgate.netresearchgate.netnih.gov
Synthesis and Chemical Reactions of this compound
This compound is a versatile chemical compound that serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. Its synthesis and subsequent chemical transformations are of significant interest in organic chemistry.
Synthesis of this compound
Several synthetic routes have been developed for the preparation of this compound.
A primary method for synthesizing this compound is through the esterification of 4-Amino-2-hydroxybenzoic acid. This reaction typically involves treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. A common method involves the use of trimethylchlorosilane in methanol at room temperature, which has been shown to be efficient for the esterification of various amino acids. Another approach involves heating a mixture of 2-hydroxy-4-amino-benzoic acid with a phenol in the presence of phosphorus pentoxide or polyphosphoric acids at temperatures above 80°C.
An alternative synthetic pathway involves the reduction of the nitro group in Methyl 4-Nitro-2-hydroxybenzoate to an amino group. This transformation can be achieved using various reducing agents. A common method for the reduction of a nitro group to an amine is catalytic hydrogenation using catalysts like Raney Nickel. For instance, Methyl 4-methyl-3-nitrobenzoate has been hydrogenated using Raney Ni to produce Methyl 3-amino-4-methylbenzoate. This type of reduction is a standard procedure in organic synthesis.
Other methods for the synthesis of related aminobenzoate esters have been reported. For example, the synthesis of Methyl 4-(aminomethyl)benzoate has been achieved through the catalytic hydrogenation of Methyl 4-cyanobenzoate. While not a direct synthesis of this compound, these methods highlight the variety of synthetic strategies available for preparing substituted aminobenzoates. The synthesis of 2-hydroxy-4-aminobenzoic acid, a precursor, can be achieved by reacting m-aminophenol with a sodium alkoxide and then with carbon dioxide under supercritical conditions.
Chemical Reactions of this compound
The presence of three functional groups—an amino group, a hydroxyl group, and a methyl ester—makes this compound a versatile substrate for a variety of chemical reactions.
The amino group of this compound can readily undergo N-acylation and N-alkylation reactions. N-acylation is a fundamental reaction in peptide synthesis and can be carried out using various acylating agents. For example, the reaction with acetic anhydride (B1165640) can lead to the corresponding N-acetyl derivative. N-alkylation introduces an alkyl group onto the nitrogen atom, which can be achieved using alkyl halides.
The aromatic amino group of this compound can be converted to a diazonium salt through a process called diazotization. This typically involves reacting the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions.
One of the most important reactions of diazonium salts is azo coupling, where the diazonium ion acts as an electrophile and attacks an electron-rich aromatic ring, such as a phenol or another aniline (B41778) derivative, to form an azo compound. These azo compounds are often highly colored and are used as dyes. For example, the diazonium salt derived from 4-aminophenol (B1666318) can be coupled with naphthalen-2-ol to produce an azo dye.
The phenolic hydroxyl group in this compound is weakly acidic and can undergo reactions typical of phenols. It can be deprotonated by a base to form a phenoxide ion, which is a more potent nucleophile. This allows for O-alkylation and O-acylation reactions at the hydroxyl position. The reactivity of the benzene ring towards electrophilic substitution is also activated by the hydroxyl group.
This compound can serve as a precursor for the synthesis of various heterocyclic compounds. The presence of multiple functional groups allows for intramolecular cyclization reactions to form fused ring systems. For example, reactions involving both the amino and hydroxyl groups can lead to the formation of benzoxazoles. The "tert-amino effect" describes a type of cyclization reaction involving ortho-substituted N,N-dialkylanilines, which can lead to the formation of spiro heterocycles.
Monomers containing hydroxybenzoate functional groups can be used in polymerization reactions to create new materials. For instance, methacrylate (B99206) monomers with 4-hydroxybenzoate groups have been copolymerized with methyl methacrylate to produce polymers with specific functional properties. Additionally, 4-amino-3-hydroxybenzoic acid, a related compound, is considered a precursor for highly functional polybenzoxazole polymers.
Crystallographic Studies and Intermolecular Interactions
Hydrogen Bonding Networks and Crystal Packing Analysis
Without single-crystal X-ray diffraction data, a definitive analysis of the hydrogen bonding networks and crystal packing of this compound cannot be conducted. The molecule possesses functional groups—a hydroxyl (-OH), an amino (-NH2), and a carbonyl (C=O) group—that are potent donors and acceptors for hydrogen bonds. It is highly probable that these groups would dictate the supramolecular assembly in the solid state, likely forming extensive networks of intermolecular hydrogen bonds. However, the specific motifs (e.g., chains, dimers, sheets), graph-set notation, and the precise geometric details of these interactions remain speculative in the absence of experimental structural determination.
Polymorphism and Structural Relationships
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of study for pharmaceutical and material sciences. An investigation into potential polymorphism requires extensive screening and characterization, typically using techniques like X-ray powder diffraction (XRPD) and thermal analysis (DSC/TGA), often followed by single-crystal X-ray diffraction of the identified forms. There are no reports in the scientific literature of any such polymorphism studies having been conducted for this compound. Therefore, it is unknown whether this compound exists in multiple polymorphic forms, and no structural relationships can be drawn.
Biological Activities and Pharmacological Mechanisms
Antimicrobial Efficacy and Mechanisms of Action
The antimicrobial profile of Methyl 4-Amino-2-hydroxybenzoate (B10774363) has not been specifically delineated in published research. However, the broader class of hydroxybenzoates, commonly known as parabens, and related salicylate (B1505791) compounds have been the subject of antimicrobial studies.
Antitubercular Activity against Mycobacterium tuberculosis
There is currently no direct scientific evidence to support the antitubercular activity of Methyl 4-Amino-2-hydroxybenzoate against Mycobacterium tuberculosis. The structurally related compound, p-aminosalicylic acid (PAS), is a known second-line antituberculosis drug. nih.gov However, the efficacy and mechanisms of PAS cannot be directly extrapolated to this compound.
Inhibition of Bacterial Cell Wall Synthesis
The specific mechanism of action for this compound on the bacterial cell wall of M. tuberculosis has not been investigated. Many antitubercular drugs target the unique mycolic acid layer of the mycobacterial cell wall. nih.gov For instance, isoniazid (B1672263), a primary anti-TB drug, inhibits mycolic acid synthesis. bldpharm.com Whether this compound shares any similar mechanisms is unknown.
Activity against Multidrug-Resistant Strains
No studies have been found that evaluate the effectiveness of this compound against multidrug-resistant (MDR) strains of M. tuberculosis. The emergence of MDR-TB, defined by resistance to at least isoniazid and rifampicin, is a significant global health challenge, necessitating the discovery of novel compounds with activity against these strains. bldpharm.comnih.govmdpi.com Research into new chemical entities is ongoing, but the potential role of this compound in this area remains unexplored.
Antibacterial Properties against Gram-positive and Gram-negative Bacteria
Specific data on the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria are not available. However, studies on related compounds offer some context. For example, 2-hydroxy-4-methoxybenzaldehyde (B30951) has demonstrated antibacterial and antibiofilm activity against the Gram-positive bacterium Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov The proposed mechanism for some related compounds involves the disruption of bacterial cell membrane integrity. researchgate.net A series of 2-amino-4-hydroxypyrimidine-5-carboxylates also showed antibacterial activity against a panel of bacteria including Bacillus cereus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov
Antifungal Activities
There is no specific research on the antifungal properties of this compound. Related compounds, such as methylparaben (methyl 4-hydroxybenzoate), are widely used as antifungal preservatives in various industries. Additionally, some novel triazole-based compounds have shown activity against Candida albicans. researchgate.net The potential for this compound to exhibit similar properties has not been scientifically validated.
Antioxidant Properties and Protective Effects
The antioxidant capacity of this compound has not been determined in scientific studies. A study on methyl 4-aminobenzoate (B8803810) derivatives investigated their inhibitory effects on glutathione (B108866) reductase and glutathione S-transferase, enzymes involved in the cellular antioxidant defense system. nih.gov However, this compound was not included in this study, and therefore its potential to modulate oxidative stress remains unknown.
Radical Scavenging Mechanisms (e.g., DPPH)
The antioxidant potential of phenolic compounds is often evaluated by their ability to scavenge synthetic free radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). The fundamental mechanism involves the donation of a hydrogen atom or an electron by the antioxidant to neutralize the radical. The structure of this compound, containing a phenolic hydroxyl (-OH) group and an amino (-NH2) group on an aromatic ring, makes it a potential candidate for free radical scavenging.
Studies on related salicylic (B10762653) acid derivatives have demonstrated notable antioxidant activity through the scavenging of DPPH free radicals. nih.gov The presence of electron-donating groups like the hydroxyl and amino groups on the benzene (B151609) ring enhances this capacity. The mechanism is primarily attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom, thereby stabilizing the free radical. nih.gov This process is often referred to as a single electron transfer (SET) or hydrogen atom transfer (HAT) mechanism. cmaj.ca Aromatic amino acids, in general, are recognized for their radical scavenging activity, a property conferred by their ability to donate protons. msdmanuals.com
Protection Against Oxidative Stress
Beyond direct radical scavenging, chemical compounds can protect against oxidative stress by modulating the body's endogenous antioxidant systems. Key enzymes in this defense network include glutathione reductase (GR) and glutathione S-transferase (GST). nih.gov These enzymes are crucial for detoxifying xenobiotics and mitigating oxidative damage. nih.gov
Research into derivatives of methyl 4-aminobenzoate has shown that these compounds can exert potential inhibitory effects on both GR and GST isolated from human erythrocytes. nih.gov By interacting with these glutathione-related enzymes, such compounds can influence the cellular antioxidant and detoxification pathways, offering a mechanism of protection against the damaging effects of oxidative stress. nih.gov
Anti-inflammatory Pathways
The parent acid of this compound, 4-Aminosalicylic acid (4-ASA), is recognized for its anti-inflammatory effects, particularly in the context of inflammatory bowel disease (IBD). acs.orgrsc.orgabdn.ac.uk Unlike its isomer 5-ASA, which primarily acts by inhibiting arachidonic acid metabolism, the anti-inflammatory mechanism of 4-ASA is thought to involve the inhibition of nuclear factor-kappa B (NF-κB). acs.org NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines. acs.org
The broader class of aminosalicylates derives its anti-inflammatory benefits from the 5-ASA or 4-ASA moiety. One proposed mechanism involves the metabolite N-acetyl-5-ASA binding to the peroxisome proliferator-activated receptor-gamma (PPAR-gamma), a nuclear hormone receptor. This binding leads to the formation of a complex that can downregulate the NF-κB pathway, resulting in reduced production of pro-inflammatory cytokines and decreased activity of enzymes like COX-2. Furthermore, 4-ASA has been used as a synthetic precursor for azo derivatives that also exhibit anti-inflammatory properties.
Potential Anticancer Properties
This compound has been utilized as a key starting material in the synthesis of molecules targeting oncogenic pathways. acs.org This highlights its value as a scaffold for the development of potential anticancer agents.
One area of research involves the inhibition of the oncogenic Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). acs.org SHP2 is a critical signaling node and a validated target for anticancer therapy. acs.org A salicylic acid-based combinatorial library approach, which used this compound as a chemical precursor, led to the identification of a potent SHP2 inhibitor, compound II-B08. acs.org This inhibitor was shown to block growth factor-stimulated pathways and inhibit the proliferation of hematopoietic progenitors, providing evidence that chemical inhibition of SHP2 could be therapeutically beneficial. acs.org
In another study, this compound was used in the synthesis of dual inhibitors for the anti-apoptotic proteins MCL-1 and BCL-xL. Overexpression of these proteins is associated with numerous human cancers and contributes to resistance against chemotherapy.
Enzyme Inhibition Studies
Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a critical aspect of managing type 2 diabetes. nih.gov
While non-saccharide inhibitors are of great interest, research has focused on designing new derivatives from various chemical scaffolds. nih.gov In one such study, this compound was used as a starting material for the synthesis of a new series of salicylic acid derivatives designed as non-saccharide α-glucosidase inhibitors. nih.gov Several of these synthesized compounds demonstrated potent inhibitory activity against yeast α-glucosidase, with some showing higher potency than the standard drug, acarbose. nih.gov Kinetic studies revealed that these derivatives acted as mixed non-competitive inhibitors, binding to the enzyme to form an inhibitor-α-glucosidase complex. nih.gov
Table 1: α-Glucosidase Inhibitory Activity of Salicylic Acid Derivatives Data based on derivatives synthesized from this compound.
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system that hydrolyze cholinergic neurotransmitters. acs.org Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. acs.org
The 4-amino-2-hydroxybenzoic acid framework, which forms the core of this compound, has been used to design and synthesize novel cholinesterase inhibitors. acs.org A library of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides was created and evaluated for their ability to inhibit AChE and BChE. acs.org Within this series, specific derivatives showed significant inhibitory potential. For instance, one derivative emerged as the best AChE inhibitor, while another was identified as the most potent BChE inhibitor, also demonstrating the highest selectivity for BChE. acs.org
Table 2: Cholinesterase Inhibitory Activity of 4-Amino-2-hydroxybenzoic Acid Derivatives
Table of Mentioned Compounds
Other Investigated Biological Activities
Research on the direct effects of this compound on mast cell function is not available. However, a study on the closely related compound, methyl p-hydroxybenzoate (methyl paraben), provides some insights. This study demonstrated that methyl paraben can increase intracellular calcium concentration in rat peritoneal mast cells, a critical signal for degranulation and histamine (B1213489) release. Interestingly, while it raised calcium levels, methyl paraben by itself did not trigger histamine release. This suggests a more complex role than simply elevating intracellular calcium. The findings imply that while some hydroxybenzoate derivatives can influence mast cell signaling pathways, their potential to induce allergic or inflammatory responses via direct mast cell activation may be limited or require co-factors.
The immunomodulatory potential of this compound has not been specifically investigated. However, its core structure, para-aminobenzoic acid (PABA), has been noted for its influence on immune responses. PABA is a precursor in the synthesis of folate, a vitamin essential for the proliferation of immune cells. Some derivatives of PABA have been shown to possess immunomodulatory properties. For example, certain PABA derivatives have demonstrated the ability to modulate cytokine production and other functions of immune cells. explorationpub.com These findings suggest that compounds derived from PABA, such as this compound, could potentially exhibit immunomodulatory activities, although this requires direct experimental verification.
There is no direct evidence for the neuroprotective effects of this compound. However, studies on related compounds like para-aminobenzoic acid (PABA) and other derivatives suggest a potential for neuroprotection within this chemical class. PABA has been shown to possess antioxidant properties, which can protect neurons from oxidative damage, a key factor in neurodegenerative diseases. explorationpub.comnih.gov Furthermore, some PABA derivatives have been investigated as inhibitors of enzymes implicated in neurodegeneration, such as cholinesterases. mdpi.com One study on the rd10 mouse model of retinal degeneration found that PABA treatment could protect retinal function and reduce oxidative injury. nih.gov These findings highlight the potential for aminobenzoic acid derivatives to exert protective effects in the nervous system, a property that warrants investigation for this compound.
Structure Activity Relationship Sar Studies and Drug Design
Elucidation of Key Structural Features for Biological Activity
The biological activity of methyl 4-amino-2-hydroxybenzoate (B10774363) is intrinsically linked to its specific arrangement of functional groups on the benzene (B151609) ring. The hydroxyl (-OH), amino (-NH2), and methyl ester (-COOCH3) groups are not merely decorative but play crucial roles in how the molecule interacts with biological targets.
Research into derivatives of the closely related 2-hydroxybenzoic acid has highlighted the significance of the 2-hydroxybenzoic acid moiety for SIRT5 inhibition. nih.gov Molecular docking studies have revealed that the carboxylate group can form electrostatic interactions and hydrogen bonds with key residues like Arg105 and Tyr102 within the substrate-binding pocket of SIRT5. nih.gov Concurrently, the adjacent hydroxyl group is capable of forming a hydrogen bond with Val221. nih.gov These interactions underscore the importance of this "warhead" in the design of selective inhibitors. nih.gov
Furthermore, the substitution pattern on the benzene ring is a critical determinant of activity. For instance, in the context of SIRT5 inhibitors, the introduction of a nitro group at the para-position of the benzene ring in a related 2-hydroxybenzoic acid derivative resulted in a six-fold increase in potency compared to the parent compound. nih.gov This enhancement is attributed to the potential for the nitro group to form a hydrogen bond with Tyr255. nih.gov
The core structure of 4-amino-2-hydroxybenzoic acid, the parent acid of methyl 4-amino-2-hydroxybenzoate, serves as a versatile scaffold. For example, its conversion to an isothiocyanate and subsequent reaction to form a thiourea (B124793) derivative has been a key step in synthesizing potent SIRT5 inhibitors. nih.gov This demonstrates that the aminobenzoic acid backbone is a valuable starting point for creating more complex and active molecules.
Rational Design of Novel Derivatives with Enhanced Potency and Selectivity
Building upon the foundational understanding of SAR, medicinal chemists have rationally designed novel derivatives of compounds related to this compound to boost their potency and selectivity for specific biological targets.
A notable example is the development of potent and selective histone deacetylase (HDAC) inhibitors. A screening effort identified acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide as promising leads with unexpected selectivity for the HDAC6 isoform. nih.gov To further enhance this selectivity and inhibitory activity, constrained heterocyclic analogs such as tetrahydroisoquinolines were designed and synthesized. nih.gov The improved selectivity is thought to arise from the benzylic spacer more effectively accessing the wider channel of HDAC6 compared to other HDAC subtypes, along with hydrophobic capping groups interacting with the protein surface near the active site's rim. nih.gov
In the pursuit of selective SIRT5 inhibitors, the strategic placement of substituents on the 2-hydroxybenzoic acid scaffold has proven effective. The design and synthesis of 3,4-disubstituted compounds led to the discovery that a derivative with a nitro substitution at the para-position and an N-benzylsulfamoyl group at the meta-position exhibited a 10-fold increase in potency. nih.gov Molecular docking studies suggest that the nitro group forms a salt bridge and a hydrogen bond with Arg105 and Tyr102, while the benzyl (B1604629) amino sulfonyl group occupies a hydrophobic pocket. nih.gov
Computational Approaches in SAR: Molecular Docking and Ligand-Protein Interactions
Computational methods are indispensable tools in modern drug discovery, providing insights into how a molecule like this compound and its derivatives might interact with their biological targets at an atomic level. Molecular docking, a key computational technique, predicts the preferred orientation of a ligand when bound to a receptor.
For instance, in the study of 2-hydroxybenzoic acid derivatives as SIRT5 inhibitors, molecular docking was instrumental in rationalizing the observed SAR. nih.gov The docking studies predicted that the carboxylate group of these inhibitors forms electrostatic interactions and hydrogen bonds with the unique residues Arg105 and Tyr102 in the deep end of the SIRT5 substrate-binding pocket. nih.gov The adjacent hydroxyl group was predicted to form a hydrogen bond with Val221. nih.gov These computational predictions were subsequently validated by in vitro enzymatic assays, confirming the necessity of the 2-hydroxybenzoic acid moiety for SIRT5 inhibition. nih.gov
Similarly, molecular docking of a novel mesogen, methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate, which shares a methyl benzoate (B1203000) substructure, was performed to understand its potential as an antimicrobial agent. acs.org The docking studies showed that the compound interacts with key amino acid residues, Cys205 and Arg213, which are crucial for the inhibition of the SrtA protein, indicating a strong interaction with the active site. acs.org
These computational analyses not only help to explain the biological activity of existing compounds but also guide the design of new molecules with potentially improved binding affinities and selectivities.
Pharmacophore Modeling and Virtual Screening for New Drug Candidates
Pharmacophore modeling and virtual screening are powerful computational strategies used to identify novel drug candidates from large chemical databases. A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target.
This approach has been successfully applied in the search for new DNA gyrase B inhibitors. nih.gov A 3D pharmacophore model was generated based on the receptor-ligand complex of the DNA gyrase B crystal structure. nih.gov This model was then used as a filter in a virtual screening campaign to identify compounds from a database that matched the required pharmacophoric features. nih.gov The hits from this initial screening were then subjected to molecular docking to further refine the selection and predict their binding modes. nih.gov This combined approach led to the identification of six novel hits as potential DNA gyrase B inhibitors, with one compound showing significant inhibitory activity. nih.gov
While not directly involving this compound, this methodology is highly applicable to it. A pharmacophore model could be developed based on the known interactions of this compound or its active derivatives with a specific target. This model could then be used to screen virtual libraries for new molecules that fit the pharmacophore, potentially leading to the discovery of novel compounds with similar or improved biological activities.
Prodrug Strategies for Improved Pharmacological Profiles
Prodrug strategies involve the chemical modification of a biologically active compound to improve its pharmacological properties, such as solubility, permeability, and metabolic stability. mdpi.com These modifications are designed to be reversed in the body, releasing the active parent drug.
Amino acids are frequently used as moieties in prodrug design due to their ability to be recognized by endogenous transporters, which can enhance drug delivery. mdpi.com For example, attaching an amino acid to a drug can improve its transport across biological membranes, such as the intestinal epithelium. mdpi.com The length and stereochemistry of the amino acid side chain can significantly influence the transport efficiency of the resulting prodrug. mdpi.com
Another common prodrug approach is the formation of esters to mask polar functional groups like hydroxyl or carboxylic acids. baranlab.org This can increase the lipophilicity of a drug, thereby improving its membrane permeability. For instance, the bronchodilator bambuterol (B1223079) is a prodrug of terbutaline (B1683087) in which the phenolic hydroxyl groups are protected, leading to reduced first-pass metabolism.
In the context of this compound, its amino and hydroxyl groups could be targeted for prodrug modification. For example, the amino group could be acylated or derivatized with an amino acid, while the hydroxyl group could be converted into an ester or a phosphate (B84403) ester. A phosphate prodrug strategy has been shown to dramatically increase the water solubility of some drugs. These modifications could potentially enhance the oral bioavailability, target-site delivery, or metabolic stability of this compound.
Advanced Research Applications and Future Directions
Methyl 4-Amino-2-hydroxybenzoate (B10774363) as a Building Block in Organic Synthesis
In the field of organic chemistry, a "building block" refers to a functionalized molecule that serves as a fundamental component for the bottom-up assembly of more complex molecular architectures. rsc.orgrsc.org Methyl 4-amino-2-hydroxybenzoate fits this description perfectly, offered by chemical suppliers as a rare and unique chemical for early discovery researchers. Its three distinct functional groups—amine, hydroxyl, and methyl ester—provide multiple reaction sites, allowing for regioselective chemical modifications.
This trifunctionality enables chemists to use it as a scaffold to construct a variety of more complex molecules. For instance, general methods for the ortho-alkylation of anilines can be applied, targeting the position adjacent to the amine group. orgsyn.org The presence of the hydroxyl and ester groups opens pathways for esterification, etherification, and amidation reactions. This versatility makes it an important intermediate in multi-step syntheses, where precise control over the introduction of different chemical moieties is crucial. The esters of the closely related 4-(aminomethyl)benzoic acid are known intermediates for the synthesis of active pharmaceutical ingredients. google.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 4136-97-4 |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| Appearance | Solid sigmaaldrich.com |
| SMILES | COC(=O)c1ccc(N)cc1O lgcstandards.com |
| InChI Key | InChI=1S/C8H9NO3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,10H,9H2,1H3 lgcstandards.com |
Integration into Advanced Materials Science
The unique electronic and structural properties of this compound make it a candidate for integration into advanced materials with specialized functions.
Organic materials with significant nonlinear optical (NLO) properties are in high demand for applications in photonics, telecommunications, and optical computing. researchgate.netkalaharijournals.com These properties arise from the molecular structure, often featuring electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). nasc.ac.in The structure of this compound, with its electron-donating amino and hydroxyl groups and electron-withdrawing methyl ester group on a benzene (B151609) ring, provides the necessary framework for potential NLO activity.
Studies on related aminobenzoate derivatives have shown promising results. For instance, single crystals of ethyl p-aminobenzoate (EPAB) have been identified as a successful organic NLO material. kalaharijournals.com Similarly, theoretical and experimental investigations on quinolinium 4-aminobenzoate (B8803810) (ABAQ) have confirmed its NLO behavior, making it a promising candidate for optical limiting and switching applications. nasc.ac.in Computational methods like Density Functional Theory (DFT) are often employed to predict the NLO properties, such as polarizability and hyperpolarizability, of such organic molecules. researchgate.netbohrium.comjksus.org These studies on analogous compounds suggest that this compound likely possesses NLO characteristics that could be exploited in optoelectronic devices.
Table 2: Comparison of NLO Properties in Related Aminobenzoate Compounds
| Compound | Property | Finding | Application | Reference |
|---|---|---|---|---|
| Ethyl p-aminobenzoate (EPAB) | Second and Third-Order NLO | High hyperpolarizability due to π-electron delocalization. | Optoelectronics, Laser Technology | kalaharijournals.com |
| Quinolinium 4-aminobenzoate (ABAQ) | Third-Order NLO | Exhibits nonlinear absorption and refraction. | Optical Limiting, Switching | nasc.ac.in |
| 3-Aminosalicylic acid (3ASA) | NLO Character | Significant polarizability and hyperpolarizability values. | Optoelectronics | researchgate.net |
Cyclodextrins (CDs) are cyclic oligosaccharides with a toroidal shape, featuring a hydrophilic exterior and a less hydrophilic (hydrophobic) central cavity. nih.gov This structure allows them to encapsulate "guest" molecules of appropriate size and polarity, forming host-guest inclusion complexes. rsc.orgnih.gov This encapsulation can significantly enhance the aqueous solubility, stability, and bioavailability of the guest molecule. nih.gov
The formation of these complexes is driven by non-covalent interactions, including van der Waals forces and hydrogen bonds. nih.gov Research on the complexation of phenolic compounds and hydroxycinnamic acids with cyclodextrins has demonstrated the effectiveness of this approach. nih.govnih.govmdpi.com For example, a theoretical study on the interaction between phenol (B47542) and β-cyclodextrin showed that methylation of the cyclodextrin (B1172386) host can increase the stability of the resulting complex. nih.gov Given the phenolic nature of this compound, it is a strong candidate for forming inclusion complexes with cyclodextrins. Such complexation could improve its solubility and protect its functional groups from degradation, which is a valuable strategy in both pharmaceutical formulation and materials science.
Graphene, a single layer of carbon atoms arranged in a honeycomb lattice, has emerged as a revolutionary platform for various analytical techniques, including Surface-Enhanced Raman Spectroscopy (SERS). rsc.orgnju.edu.cn SERS is a highly sensitive technique that enhances the Raman scattering of molecules adsorbed on or near nanostructured metal surfaces. nih.gov However, traditional SERS can suffer from a lack of signal reproducibility.
Graphene-mediated SERS (G-SERS) offers a solution by using graphene as an atomically flat substrate to adsorb analyte molecules, while plasmonic metal nanoparticles underneath provide the electromagnetic enhancement. nih.gov This setup leads to cleaner, more reproducible spectra, free from interference from direct metal-molecule interactions. nih.govyoutube.com The π-system of the graphene surface can interact with aromatic molecules like this compound, making it an ideal analyte for G-SERS studies. This technique could be used for the ultra-sensitive detection and chemical fingerprinting of the compound, which is crucial for monitoring its presence in complex matrices or for studying its surface interactions. youtube.comnih.gov
Reference Standard Applications in Analytical Chemistry and Quality Control
In analytical chemistry, particularly within the pharmaceutical industry, reference standards are materials of high purity and well-characterized properties used for calibration and validation purposes. This compound is available as a Pharmaceutical Secondary Standard and a Certified Reference Material (CRM). sigmaaldrich.comsigmaaldrich.com
These standards are produced and certified under stringent international guidelines, such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.comsigmaaldrich.com Their use is critical in a variety of analytical applications, including:
Pharmaceutical Release Testing: Ensuring that a final drug product meets its predefined quality specifications before being released to the market.
Method Development: Establishing and validating new analytical methods for both qualitative and quantitative analyses.
Quality Control: Routine testing of raw materials, intermediates, and finished products in industries such as pharmaceuticals, food, and beverages. sigmaaldrich.com
By providing a reliable benchmark, these reference standards ensure the accuracy, consistency, and comparability of analytical results across different laboratories and manufacturing sites. lgcstandards.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 4-aminosalicylic acid |
| Ethyl p-aminobenzoate |
| Graphene |
| Metoclopramide |
| Methacrylic acid |
| This compound |
| Phenol |
| Polyethylene glycol monomethacrylate |
| Quinolinium 4-aminobenzoate |
| Sulfamethazine |
Development of Novel Therapeutic Agents Targeting Specific Diseases
The scaffold of this compound is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. Its inherent chemical functionalities allow for its use as a key intermediate in the development of novel drugs targeting a range of diseases.
One significant area of research involves its use as a precursor in the synthesis of quinoline (B57606) derivatives. biosynth.com Furthermore, this compound itself has been identified as an inhibitor of hypochlorous acid, an oxidant produced by neutrophils that can contribute to tissue damage in diseases like tuberculosis. biosynth.com This inhibitory action suggests a potential therapeutic role in mitigating inflammatory processes. biosynth.com
The true potential of this compound lies in its role as a versatile building block in medicinal chemistry. nih.govvaikunthchemicals.in Researchers have developed efficient synthetic methods to create derivatives that can be used to generate large libraries of compounds for drug discovery. nih.gov For instance, it is a key component in the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which are considered important new building blocks for discovering new drugs. nih.gov The process involves protecting the functional groups of this compound to allow for further chemical modifications, leading to the creation of novel molecular architectures. nih.gov
The derivatization of similar phenolic compounds has led to the development of potent and selective inhibitors for specific biological targets. For example, derivatives of a related 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold have shown high potency as inhibitors of the 12-lipoxygenase enzyme. nih.gov This enzyme is implicated in a variety of diseases, including diabetes, thrombosis, and cancer. nih.gov The success in modifying related structures highlights the potential of using this compound to generate targeted therapeutic agents.
Table 1: Examples of Derivatives Synthesized from this compound
| Derivative Name | Synthetic Note | Potential Application Area | Reference |
| Methyl 4-((tert-Butoxycarbonyl)amino)-2-hydroxybenzoate | Intermediate created by reacting with di-tert-butyl dicarbonate (B1257347). | Building block for further synthesis. | nih.gov |
| Methyl 4-Amino-2-methoxybenzoate | Synthesized from a protected intermediate. | Drug discovery intermediate. | nih.gov |
| Methyl 4-Amino-2-(benzyloxy)benzoate | Synthesized from a protected intermediate. | Drug discovery intermediate. | nih.gov |
| Methyl 4-acetylamino-2-hydroxy benzoate (B1203000) | Prepared by reacting with acetyl chloride. | Intermediate for pharmaceuticals. | chemicalbook.com |
This table is interactive and can be sorted by clicking on the column headers.
Future Research Avenues and Unexplored Potentials
The utility of this compound as a foundational molecule in drug discovery opens up numerous avenues for future research. Its structure is ripe for exploration, and its potential has not yet been fully tapped.
Future research will likely focus on the following areas:
Expansion of Compound Libraries: A primary direction will be the continued use of this compound as a scaffold to generate extensive libraries of diverse chemical structures. nih.gov By employing combinatorial chemistry techniques, researchers can systematically modify the amino, hydroxyl, and ester groups to produce a wide array of novel compounds. These libraries can then be screened against a multitude of biological targets to identify new lead compounds for various diseases.
Targeting Antimicrobial Resistance: The development of novel antimicrobial agents is a critical global health priority. Research on related structures, such as 4-aminobenzoic acid derivatives, has yielded compounds with significant antibacterial and antifungal properties, including activity against multidrug-resistant pathogens like MRSA and Candida auris. researchgate.netnih.gov A similar strategy could be applied to this compound, derivatizing it to create compounds that can be tested for efficacy against a broad spectrum of bacteria and fungi.
Development of Enzyme Inhibitors: The successful development of 12-lipoxygenase inhibitors from a related scaffold demonstrates a promising path forward. nih.gov Future studies could explore the synthesis of this compound derivatives as potential inhibitors for other enzymes implicated in human diseases, such as kinases, proteases, or other lipoxygenases.
Investigation of Novel Biological Activities: The inhibitory effect of this compound on hypochlorous acid suggests that the molecule and its derivatives may possess other, as-yet-undiscovered biological activities. biosynth.com Future research could involve broad-based phenotypic screening to uncover new therapeutic potentials, for instance, in areas like inflammation, oxidative stress, or metabolic disorders. The structural similarity to methyl salicylate (B1505791), a known signaling molecule in plant systemic acquired resistance, might also suggest exploring its role in related biological pathways. nih.gov
Table 2: Potential Future Research Directions
| Research Avenue | Rationale | Potential Disease Targets |
| Combinatorial Library Synthesis | Efficiently create a large number of diverse derivatives for high-throughput screening. | Cancer, Inflammatory Disorders, Neurological Diseases |
| Antimicrobial Drug Development | Address the urgent need for new antibiotics and antifungals by modifying the core structure. | Multidrug-resistant bacterial infections, Fungal infections |
| Targeted Enzyme Inhibition | Design specific molecules to block enzymes involved in disease pathology. | Diabetes, Cardiovascular Disease, Cancer |
| Exploration of New Bioactivities | Screen for novel therapeutic effects based on its known chemical properties. | Autoimmune Diseases, Metabolic Syndrome |
This table is interactive and can be sorted by clicking on the column headers.
Q & A
Q. What are the key synthetic routes for Methyl 4-Amino-2-hydroxybenzoate, and how can reaction conditions be optimized?
this compound is synthesized via esterification of 4-amino-2-hydroxybenzoic acid. A common method involves using methanol under acidic or catalytic conditions. For example, esterification with sulfuric acid as a catalyst yields the methyl ester in 95% efficiency . Optimization includes controlling temperature (typically 60–80°C) and reaction time (4–6 hours) to minimize side products like acetylated derivatives . Purification via recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. How can researchers characterize the purity and structural identity of this compound?
Key techniques include:
- Melting point analysis : Reported values range from 117–121°C to 120–123°C , with variability attributed to sample purity or polymorphism.
- NMR spectroscopy : H NMR (CDCl) shows distinct peaks for the aromatic protons (δ 7.59, 6.13, 6.11 ppm), hydroxyl (δ 10.92 ppm), and methyl ester (δ 3.85 ppm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases resolves impurities like unreacted starting material .
Q. What solvent systems are suitable for recrystallization, and how does solubility affect experimental design?
The compound is slightly soluble in water but dissolves well in polar aprotic solvents (e.g., DMF, DMSO) and ethanol. Recrystallization from ethanol/water (1:3 v/v) yields high-purity crystals. Solubility in organic solvents guides reaction medium selection; for example, DMF is preferred for benzylation reactions .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly?
X-ray crystallography reveals N–H⋯O hydrogen bonds between the amino/hydroxyl groups and sulfonate/carboxylate moieties in salt forms, forming 1D chains or 2D networks . Graph-set analysis (e.g., motifs) helps predict packing motifs and design co-crystals for enhanced stability . Software like SHELXL refines these interactions, with validation via R-factor (<5%) and electron density maps .
Q. What computational methods are used to analyze electronic properties, and how do they correlate with reactivity?
DFT calculations (B3LYP/6-311++G**) predict HOMO-LUMO gaps (~4.5 eV), indicating moderate reactivity. PDOS analysis shows the LUMO is dominated by the this compound group (60%), while the HOMO localizes on the lactone ring (43%), guiding electrophilic substitution sites . TD-DFT simulations of UV-Vis spectra align with experimental λ values (~290 nm) .
Q. How do polymorphic forms of this compound impact material properties?
Polymorphism is inferred from melting point discrepancies . Differential scanning calorimetry (DSC) and variable-temperature PXRD can identify enantiotropic or monotropic transitions. For example, Form I (120–123°C) may exhibit higher thermal stability than Form II (117–121°C), influencing drug formulation .
Q. What strategies mitigate challenges in derivatization (e.g., benzylation or acylation) of the hydroxyl group?
Selective protection of the amino group (e.g., acetylation) before benzylation prevents side reactions. Using NaH as a base in DMF at 0°C achieves >70% yield for O-benzylation . Monitoring via TLC (hexane:EtOAc 3:1) ensures reaction completion.
Methodological Considerations
Q. How can researchers validate crystal structures and resolve data contradictions?
Q. What analytical standards are recommended for quantitative analysis?
Pharmaceutical Secondary Standards (e.g., PHR2508) certified via LC-MS/MS and NMR are critical for calibrating HPLC/UV systems . Impurity profiling using reference materials (e.g., Methyl 4-(Acetylamino)-2-hydroxybenzoate, CAS 4093-28-1) ensures compliance with ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
